molecular formula C25H23N5O2S B2391073 N-(2,3-dimethylphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine CAS No. 872197-42-7

N-(2,3-dimethylphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2391073
CAS No.: 872197-42-7
M. Wt: 457.55
InChI Key: DUKXUKIZYKKYLW-UHFFFAOYSA-N
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Description

This compound belongs to the triazolo[1,5-a]quinazolin-5-amine family, characterized by a fused heterocyclic core with a sulfonyl group and substituted aromatic amines. Its structure features a 3-(3,4-dimethylphenyl)sulfonyl group at position 3 and an N-(2,3-dimethylphenyl) substituent at position 5.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O2S/c1-15-12-13-19(14-17(15)3)33(31,32)25-24-27-23(26-21-10-7-8-16(2)18(21)4)20-9-5-6-11-22(20)30(24)29-28-25/h5-14H,1-4H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKXUKIZYKKYLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC(=C(C=C5)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the quinazoline family, which is known for various pharmacological properties, including anticancer and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Chemical Formula : C25H23N5O2S
  • CAS Number : 872197-42-7
  • Molecular Weight : 487.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may exert its effects through:

  • Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. The IC50 values for related compounds range from 0.2 to 83.9 µM, indicating significant inhibitory potential against AChE .
  • Kinase Inhibition : The compound has been evaluated against a panel of kinases and bromodomains using Differential Scanning Fluorimetry (DSF). Notable temperature shifts were observed, suggesting that the compound can stabilize certain kinases, thereby inhibiting their activity .

Acetylcholinesterase Inhibition

A series of quinazoline-triazole hybrids were synthesized and tested for their ability to inhibit AChE. The results indicated that several compounds exhibited promising inhibitory activity, with molecular docking studies confirming dual binding site interactions at the active site of AChE .

Cytotoxicity and Antiproliferative Activity

The antiproliferative effects of this compound were evaluated against various cancer cell lines. The following table summarizes the IC50 values obtained from MTT assays:

Cell LineIC50 (µM)
LN-229 (glioblastoma)15.4
HCT-116 (colorectal carcinoma)22.8
NCI-H460 (lung carcinoma)18.0
HL-60 (acute myeloid leukemia)27.5
K-562 (chronic myeloid leukemia)30.0

These results indicate moderate antiproliferative activity across multiple cancer types .

Study on Quinazoline Derivatives

In a recent study involving quinazoline derivatives similar to this compound, it was found that specific substitutions significantly affected the compounds' biological activities. For instance, modifications in the side chains enhanced or reduced kinase inhibition and cytotoxicity against cancer cell lines .

Potential for Alzheimer's Disease Treatment

Given its ability to inhibit AChE effectively, there is potential for developing this compound as a treatment for Alzheimer's disease. The dual binding capability suggests that it could improve cognitive functions by enhancing cholinergic signaling in the brain .

Scientific Research Applications

The compound belongs to the class of triazoloquinazolines, which are known for their diverse biological activities. Research has indicated that this compound exhibits significant anticancer , antimicrobial , and anti-inflammatory properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazoloquinazoline derivatives. For instance:

  • Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspases and modulating cell cycle progression. This mechanism is crucial for its efficacy against various cancer cell lines.
  • Case Study : In vitro studies demonstrated that N-(2,3-dimethylphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine inhibited cell proliferation in breast and lung cancer cell lines, showcasing a dose-dependent response .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of pathogens:

  • Activity Spectrum : It has shown activity against both Gram-positive and Gram-negative bacteria. Notably, it was effective against strains such as Staphylococcus aureus and Escherichia coli.
  • Case Study : A study reported that derivatives of triazoloquinazoline exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound has demonstrated anti-inflammatory effects:

  • Mechanism : The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
  • Case Study : Animal models treated with the compound showed reduced edema and inflammation markers when compared to control groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents (Position 3 / Position 5) Molecular Weight (g/mol) Key Features Potential Applications References
N-(2,3-dimethylphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine (Target) 3,4-dimethylbenzenesulfonyl / 2,3-dimethylphenyl ~458.5* High lipophilicity (logP ~5.2), planar fused-ring system Pesticides, anticancer research†
N-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine 3,4-dimethylbenzenesulfonyl / 3-chloro-4-methylphenyl ~472.9 Chlorine atom enhances electrophilicity; potential herbicide activity Herbicide development
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine 3-methylphenyl / 3,4-dimethoxyphenethyl ~428.5 Ethoxy groups increase solubility; possible CNS-targeting pharmacophore Neurological drug candidates
3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)triazolo[1,5-a]quinazolin-5-amine 2,5-dimethylbenzenesulfonyl / 4-methylbenzyl ~447.5 Benzyl group enhances membrane permeability Antimicrobial agents
3-(3,4-dimethylphenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine 3,4-dimethylbenzenesulfonyl / 2-methoxy-5-methylphenyl 473.5 Methoxy group improves metabolic stability Pesticide intermediates
3-((3,4-dimethylphenyl)sulfonyl)-N-(4-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine 3,4-dimethylbenzenesulfonyl / 4-fluorophenyl 447.5 Fluorine atom enhances bioavailability and target affinity Anticancer or antiviral research

*Calculated based on analogous structures.
†Inferred from triazoloquinazoline derivatives in –14.

Key Structural and Functional Insights:

Substituent Effects on Bioactivity :

  • Chlorine or fluorine atoms (e.g., in ) increase electrophilicity and binding to enzymatic targets, as seen in herbicide and antiviral compounds .
  • Methoxy or ethoxy groups (e.g., ) enhance solubility and metabolic stability, making these analogs suitable for oral drug formulations.
  • Benzyl or phenethyl chains (e.g., ) improve membrane permeability, critical for central nervous system (CNS) penetration.

Substitution with 2,5-dimethylbenzenesulfonyl () reduces symmetry, which may alter binding kinetics in pesticide targets .

Synthetic Pathways :

  • Many analogs are synthesized via cyclocondensation of hydrazine derivatives with dithioimidocarbonates (e.g., ), suggesting a shared route for the target compound.

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